molecular formula C13H15N5OS B12175106 [2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Cat. No.: B12175106
M. Wt: 289.36 g/mol
InChI Key: PNGKGFOLYWFTGJ-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with a suitable aryl halide under basic conditions.

    Coupling with Thiomorpholine: The resulting tetrazole derivative is then coupled with thiomorpholine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its tetrazole ring is known to mimic carboxylate groups, which can be useful in designing enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the tetrazole ring suggests it might interact with biological targets in a manner similar to other tetrazole-containing drugs.

Industry

In the industrial sector, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or hydrogen bond donors/acceptors in the target protein, while the thiomorpholine moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.

    2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

The presence of the thiomorpholine ring in 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone distinguishes it from other similar compounds. This sulfur-containing ring can impart unique chemical and biological properties, such as increased lipophilicity or altered metabolic stability.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

[2-(5-methyltetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-5-3-2-4-11(12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3

InChI Key

PNGKGFOLYWFTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCSCC3

Origin of Product

United States

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